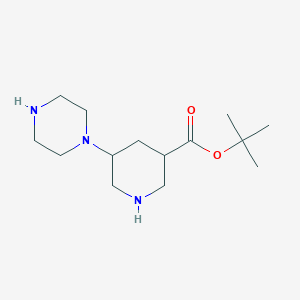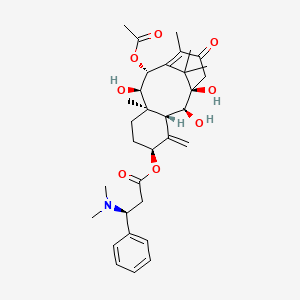
TaxineB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taxine B is a toxic alkaloid found in various species of the yew tree, particularly in Taxus baccata and Taxus cuspidata . It is one of the major taxine alkaloids, alongside Taxine A, and is known for its cardiotoxic properties . The compound has a complex structure, with the IUPAC name 10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl (3R)-3-(dimethylamino)-3-phenylpropanoate .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Taxine B is challenging due to its complex structure and multiple chiral centers. While there is limited information on the complete synthetic routes for Taxine B, it is generally isolated from the yew tree through extraction and purification processes .
Industrial Production Methods: Industrial production of Taxine B primarily involves the extraction from yew tree leaves and bark. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .
化学反応の分析
Types of Reactions: Taxine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Taxine B.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and hydroxyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of alcohols or amines .
科学的研究の応用
Taxine B has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Chemistry: Taxine B is studied for its complex structure and reactivity, providing insights into alkaloid chemistry and natural product synthesis.
Industry: Taxine B is used in forensic toxicology to detect yew tree poisoning in both humans and animals.
作用機序
Taxine B exerts its toxic effects by binding to sodium and calcium channels in cardiomyocytes, leading to their blockade . This blockade impairs the conduction system of the heart, reducing excitability and conduction velocity, which can result in severe cardiac arrhythmias and potentially fatal outcomes .
類似化合物との比較
Taxine A: Another major taxine alkaloid with similar cardiotoxic properties.
Paclitaxel: A taxane derived from yew trees, used as a chemotherapy drug.
Docetaxel: Another taxane used in cancer treatment.
Uniqueness of Taxine B: Taxine B is unique due to its high cardiotoxicity and specific binding affinity to ion channels in the heart . Unlike paclitaxel and docetaxel, which are used therapeutically, Taxine B is primarily of interest for its toxicological properties and its role in forensic investigations .
特性
分子式 |
C33H45NO8 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC名 |
[(1R,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3S)-3-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3/t22-,24-,27-,28+,29-,30-,32+,33-/m0/s1 |
InChIキー |
XMZFIBDTPOUHMW-WUZHRMKGSA-N |
異性体SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@](C2(C)C)(CC1=O)O)O)OC(=O)C[C@@H](C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
正規SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


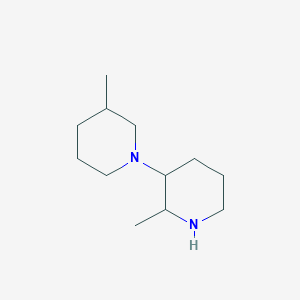
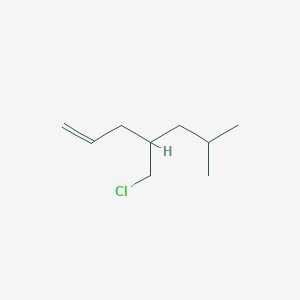
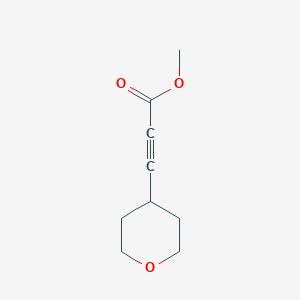
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
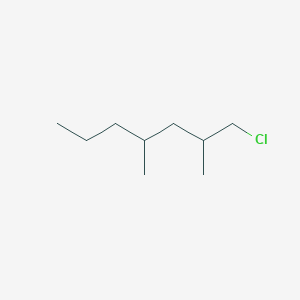
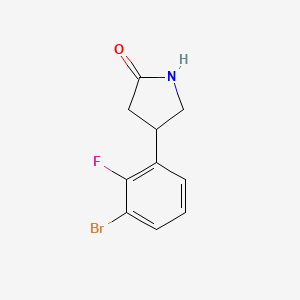
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
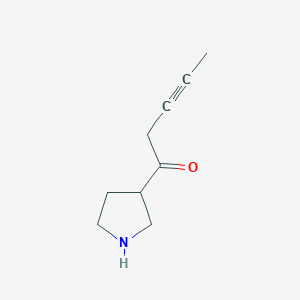
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
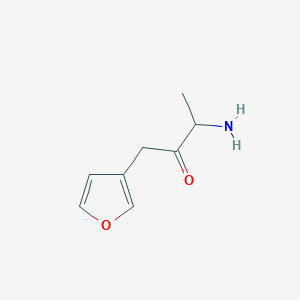
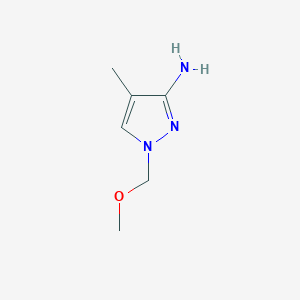
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
